molecular formula C8H15NO2 B8815491 N-Cyclohexylglycine CAS No. 58695-41-3

N-Cyclohexylglycine

Cat. No. B8815491
Key on ui cas rn: 58695-41-3
M. Wt: 157.21 g/mol
InChI Key: OQMYZVWIXPPDDE-UHFFFAOYSA-N
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Patent
US06013239

Procedure details

Similar equipment and procedure as described in Example 1 were employed. 75.5 grams glycine (1.01 moles, Aldrich, 99+%), 118.4 grams cyclohexanone (1.21 moles, Aldrich 99.8%), 300 ml glacial acetic acid and 11.2 grams of Pd (5%)/C were used. The reaction was carried out in a 600 ml Parr reactor under 1000 psig (7000 kPa) hydrogen pressure at 75° C. No noticeable hydrogen uptake was noticed after 1.5 days, and the reaction was carried out for 4.5 days. The reactor was opened after cooling to room temperature. The solid catalyst was filtered by suction. The filtrate was evaporated to remove the acetic acid and the excess cyclohexanone. A viscous crude product (brown) remained which started to crystallize upon cooling to room temperature. The crude product was stirred into excess ether whereby a white solid precipitated out. The solid was filtered, washed with ether and dried. The solid was redissolved in a very small amount of acetic acid and recrystallized by adding an appropriate amount of ether. 144.5 grams of white crystals were recovered (91% yield based on glycine). Elemental analysis:calculated: C:61.12; H:9.62; N:8.91; 0:20.36; found:C:60.96; H:9.75; N:8.88; 0:20.41.
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
118.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
11.2 g
Type
catalyst
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[H][H]>[Pd].C(O)(=O)C>[CH:6]1([NH:1][CH2:2][C:3]([OH:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
75.5 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
118.4 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
11.2 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The crude product was stirred into excess ether whereby a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid catalyst was filtered by suction
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved in a very small amount of acetic acid
CUSTOM
Type
CUSTOM
Details
recrystallized
ADDITION
Type
ADDITION
Details
by adding an appropriate amount of ether
CUSTOM
Type
CUSTOM
Details
144.5 grams of white crystals were recovered (91% yield based on glycine)

Outcomes

Product
Details
Reaction Time
4.5 d
Name
Type
Smiles
C1(CCCCC1)NCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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